molecular formula C17H19BrOZn B14878932 4-(4-n-Butylphenoxymethyl)phenylZinc bromide

4-(4-n-Butylphenoxymethyl)phenylZinc bromide

Cat. No.: B14878932
M. Wt: 384.6 g/mol
InChI Key: LQTWLCBMUCTKFQ-UHFFFAOYSA-M
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Description

4-(4-n-butylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-n-butylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(4-n-butylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(4-n-butylphenoxymethyl)phenyl bromide+Zn4-(4-n-butylphenoxymethyl)phenylzinc bromide\text{4-(4-n-butylphenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(4-n-butylphenoxymethyl)phenyl bromide+Zn→4-(4-n-butylphenoxymethyl)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-n-butylphenoxymethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound can also participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

    Addition Reactions: These reactions often involve electrophiles like carbonyl compounds, where the organozinc reagent adds to the electrophilic carbon.

Major Products

The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and secondary or tertiary alcohols in the case of addition reactions with carbonyl compounds.

Scientific Research Applications

4-(4-n-butylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: This compound is valuable in the production of fine chemicals and materials science, particularly in the development of new polymers and materials.

Mechanism of Action

The mechanism by which 4-(4-n-butylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers its organic group to a palladium catalyst. The molecular targets and pathways involved are primarily related to its reactivity with electrophiles and its ability to form carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide

Uniqueness

4-(4-n-butylphenoxymethyl)phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. The presence of the n-butyl group and the phenoxymethyl moiety can influence the compound’s reactivity and the types of products formed in reactions.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C17H19BrOZn

Molecular Weight

384.6 g/mol

IUPAC Name

bromozinc(1+);1-butyl-4-(phenylmethoxy)benzene

InChI

InChI=1S/C17H19O.BrH.Zn/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;/h5-6,8-13H,2-3,7,14H2,1H3;1H;/q-1;;+2/p-1

InChI Key

LQTWLCBMUCTKFQ-UHFFFAOYSA-M

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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